SB-668875

Description

BenchChem offers high-quality SB-668875 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about SB-668875 including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

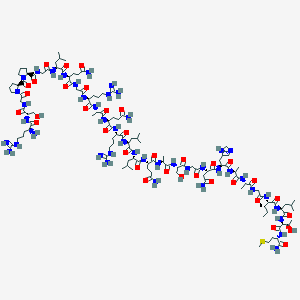

(2S)-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-4-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S,3S)-1-[[(2S)-1-[[(2S,3R)-1-[[(2S)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-2-oxoethyl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-5-amino-2-[[(2S)-2-[[2-[[(2S)-1-[(2S)-1-[2-[[(2S)-2-[[(2S)-2-amino-5-carbamimidamidopentanoyl]amino]-3-hydroxypropanoyl]amino]acetyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]-4-methylpentanoyl]amino]-5-oxopentanoyl]amino]acetyl]amino]-5-carbamimidamidopentanoyl]amino]propanoyl]amino]pentanediamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C120H206N44O35S/c1-17-60(10)93(115(197)158-77(44-59(8)9)113(195)162-94(65(15)167)116(198)150-68(95(126)177)34-40-200-16)161-91(175)51-137-96(178)61(11)143-97(179)62(12)146-108(190)78(45-66-47-133-55-142-66)157-112(194)79(46-87(125)171)149-89(173)49-139-102(184)80(53-165)159-99(181)64(14)145-105(187)72(29-32-85(123)169)154-110(192)75(42-57(4)5)156-111(193)76(43-58(6)7)155-106(188)70(25-20-37-136-120(131)132)152-107(189)73(30-33-86(124)170)151-98(180)63(13)144-104(186)69(24-19-36-135-119(129)130)147-88(172)48-138-101(183)71(28-31-84(122)168)153-109(191)74(41-56(2)3)148-90(174)50-140-114(196)82-26-21-39-164(82)117(199)83-27-22-38-163(83)92(176)52-141-103(185)81(54-166)160-100(182)67(121)23-18-35-134-118(127)128/h47,55-65,67-83,93-94,165-167H,17-46,48-54,121H2,1-16H3,(H2,122,168)(H2,123,169)(H2,124,170)(H2,125,171)(H2,126,177)(H,133,142)(H,137,178)(H,138,183)(H,139,184)(H,140,196)(H,141,185)(H,143,179)(H,144,186)(H,145,187)(H,146,190)(H,147,172)(H,148,174)(H,149,173)(H,150,198)(H,151,180)(H,152,189)(H,153,191)(H,154,192)(H,155,188)(H,156,193)(H,157,194)(H,158,197)(H,159,181)(H,160,182)(H,161,175)(H,162,195)(H4,127,128,134)(H4,129,130,135)(H4,131,132,136)/t60-,61-,62-,63-,64-,65+,67-,68-,69-,70-,71-,72-,73-,74-,75-,76-,77-,78-,79-,80-,81-,82-,83-,93-,94-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SURUUKNICBOUOQ-JNZZMZGCSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NC(CC(C)C)C(=O)NC(C(C)O)C(=O)NC(CCSC)C(=O)N)NC(=O)CNC(=O)C(C)NC(=O)C(C)NC(=O)C(CC1=CN=CN1)NC(=O)C(CC(=O)N)NC(=O)CNC(=O)C(CO)NC(=O)C(C)NC(=O)C(CCC(=O)N)NC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCC(=O)N)NC(=O)C(C)NC(=O)C(CCCNC(=N)N)NC(=O)CNC(=O)C(CCC(=O)N)NC(=O)C(CC(C)C)NC(=O)CNC(=O)C2CCCN2C(=O)C3CCCN3C(=O)CNC(=O)C(CO)NC(=O)C(CCCNC(=N)N)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CCSC)C(=O)N)NC(=O)CNC(=O)[C@H](C)NC(=O)[C@H](C)NC(=O)[C@H](CC1=CN=CN1)NC(=O)[C@H](CC(=O)N)NC(=O)CNC(=O)[C@H](CO)NC(=O)[C@H](C)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](C)NC(=O)[C@H](CCCNC(=N)N)NC(=O)CNC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CC(C)C)NC(=O)CNC(=O)[C@@H]2CCCN2C(=O)[C@@H]3CCCN3C(=O)CNC(=O)[C@H](CO)NC(=O)[C@H](CCCNC(=N)N)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C120H206N44O35S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

2857.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

SB-668875: Mechanism of Action & Technical Guide

The following technical guide details the mechanism of action, pharmacology, and experimental utility of SB-668875 , a critical tool compound in the validation of Orexin Receptor 2 (OX2R) as a therapeutic target for narcolepsy.

The Prototypic Selective OX2R Peptide Agonist

Executive Summary

SB-668875 (also known as [Ala11, D-Leu15]-Orexin B ) is a synthetic peptide agonist highly selective for the Orexin 2 Receptor (OX2R).[1][2] Unlike the endogenous neuropeptides Orexin-A (non-selective) and Orexin-B (moderately OX2R-preferring), SB-668875 exhibits significant selectivity (>300-fold) for OX2R over OX1R.[1][2]

This compound serves as the primary mechanistic probe used to distinguish the physiological roles of OX2R versus OX1R. Its deployment in preclinical models demonstrated that selective OX2R activation is sufficient to ameliorate the core symptoms of Narcolepsy Type 1 (cataplexy and sleep fragmentation), paving the way for the development of oral small-molecule agonists (e.g., TAK-994, Danavorexton).[1]

Molecular Mechanism of Action[3]

Structural Basis of Selectivity

SB-668875 is a modified analogue of the endogenous human Orexin-B (28 amino acids).[1]

-

Modifications: Substitution of Alanine at position 11 and D-Leucine at position 15.[3][4][5]

-

Effect: These conformational constraints destabilize binding to the OX1R binding pocket while retaining high-affinity interaction with OX2R.

Signaling Cascade

Upon binding to the OX2R, SB-668875 acts as a full agonist, triggering the G-protein coupled signaling cascade characteristic of orexinergic transmission.

Pathway Logic:

-

Ligand Binding: SB-668875 docks into the orthosteric site of OX2R.

-

Gq Coupling: The receptor undergoes a conformational change, exchanging GDP for GTP on the G

q subunit. -

Effector Activation: G

q-GTP activates Phospholipase C -

Second Messengers: PLC

hydrolyzes PIP2 into IP3 (Inositol trisphosphate) and DAG (Diacylglycerol).[1] -

Calcium Flux: IP3 binds to IP3 receptors on the endoplasmic reticulum, triggering massive intracellular

release.[1] -

Neuronal Excitation: The surge in

and subsequent closure of

Figure 1: The Gq-mediated signaling pathway activated by SB-668875 leading to neuronal excitation.[1]

Systems Pharmacology: The "Histamine Hypothesis"

The critical value of SB-668875 lies in its ability to dissect the neural circuits of wakefulness.

-

Orexin A (Non-selective): Activates both the Locus Coeruleus (LC) (Noradrenergic, OX1R-rich) and the Tuberomammillary Nucleus (TMN) (Histaminergic, OX2R-rich).[1][3]

-

SB-668875 (OX2R Selective): Selectively activates the TMN while bypassing the LC.[1]

Key Finding: Research utilizing SB-668875 confirmed that activation of the histaminergic system via OX2R is sufficient to suppress cataplexy and maintain wakefulness, challenging the dogma that noradrenergic (LC) activation was strictly required.

Comparative Potency Data

| Compound | Target | hOX2R EC50 (nM) | hOX1R EC50 (nM) | Selectivity Ratio (OX1/OX2) |

| SB-668875 | OX2R Agonist | ~40 | >10,000 | >250x |

| Orexin A | Dual Agonist | 20 | 20 | 1x (Equipotent) |

| Orexin B | Dual Agonist | 40 | 400 | 10x |

Note: Values represent consensus from FLIPR calcium assays in CHO cells.

Experimental Protocols

Protocol A: In Vitro Selectivity Validation (FLIPR Calcium Assay)

Objective: To quantify the potency and selectivity of SB-668875 against human OX1R and OX2R.[1]

Reagents:

-

CHO-K1 cells stably expressing hOX1R or hOX2R.[6]

-

FLIPR Calcium 6 Assay Kit.

-

SB-668875 (lyophilized peptide, dissolved in DMSO/buffer).[1]

Workflow:

-

Cell Plating: Seed CHO-hOX1R and CHO-hOX2R cells at 10,000 cells/well in 384-well black-wall plates. Incubate overnight at 37°C/5% CO2.

-

Dye Loading: Aspirate media and load cells with Calcium 6 dye (dissolved in HBSS + 20mM HEPES + 2.5mM Probenecid).[1] Incubate for 2 hours.

-

Rationale: Probenecid inhibits the anion transporter to prevent dye leakage.

-

-

Compound Prep: Prepare 10-point serial dilutions of SB-668875 (Range: 1 pM to 10 µM).

-

Measurement: Transfer plate to FLIPR Tetra system.

-

Injection: Inject compound and record fluorescence (Ex 470-495nm, Em 515-575nm) for 180 seconds.

-

Analysis: Calculate

. Fit curves using a 4-parameter logistic equation to derive

Self-Validation Check:

-

Positive Control: Run Orexin-A on both lines.[7] It must show equipotent

(~20nM).[1] If Orexin-A fails, the cell line expression is compromised. -

Negative Control: Buffer only. Must show flat baseline.

Protocol B: In Vivo c-Fos Mapping (Neural Circuitry)

Objective: To confirm selective activation of histaminergic neurons (TMN) over noradrenergic neurons (LC).[1]

Workflow:

-

Subjects: Male C57BL/6J mice or Orexin-KO mice.

-

Cannulation: Stereotaxic implantation of guide cannula into the lateral ventricle (ICV).[1] Allow 1-week recovery.

-

Administration:

-

Perfusion: 90 minutes post-injection, deeply anesthetize and perfuse transcardially with 4% PFA.

-

Immunohistochemistry (Double Staining):

-

Quantification: Count double-positive cells (c-Fos+ / Marker+).

Expected Results:

-

Orexin-A: High c-Fos in both HDC+ (TMN) and TH+ (LC) neurons.[1][3]

-

SB-668875: High c-Fos in HDC+ (TMN) neurons; Near-zero c-Fos in TH+ (LC) neurons. [1]

Figure 2: Workflow for validating in vivo selectivity via c-Fos mapping.

References

-

Discovery of SB-668875

-

In Vivo Efficacy & Selectivity

-

Chemical Structure & Properties

-

Title: SB-668875 Product Information (Sigma-Aldrich).[1]

- Source: Sigma-Aldrich / Merck.

-

-

Orexin Receptor Pharmacology

- Title: Orexin Receptor 2 Agonists: A Pathophysiologic Approach to Narcolepsy Type 1.

- Source: NIH / PubMed Central.

-

URL:[Link]

Sources

- 1. SB-668875 = 95 HPLC, solid 274252-40-3 [sigmaaldrich.com]

- 2. Truncated Orexin Peptides: Structure–Activity Relationship Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. OX2R-selective orexin agonism is sufficient to ameliorate cataplexy and sleep/wake fragmentation without inducing drug-seeking behavior in mouse model of narcolepsy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]

- 5. researchgate.net [researchgate.net]

- 6. Orexin Receptor (inhibitors, antagonists, agonists)-ProbeChem.com [probechem.com]

- 7. Orexin receptor - Wikipedia [en.wikipedia.org]

- 8. Hypocretin (orexin) receptor 2 - Wikipedia [en.wikipedia.org]

- 9. OX2R-selective orexin agonism is sufficient to ameliorate cataplexy and sleep/wake fragmentation without inducing drug-seeking behavior in mouse model of narcolepsy | PLOS One [journals.plos.org]

[Ala11, D-Leu15]orexin-B SB-668875 structure

#[Ala11, D-Leu15]orexin-B (SB-668875): Structural Pharmacology and Experimental Methodologies for OX2R-Selective Agonism

Executive Summary

The orexin (hypocretin) system, comprising the neuropeptides Orexin-A and Orexin-B and their cognate G-protein-coupled receptors (OX1R and OX2R), is a critical regulator of the sleep-wake cycle, energy homeostasis, and reward processing[1]. A persistent challenge in neuropharmacology has been the deconvolution of receptor-specific physiological roles. Native Orexin-A is equipotent at both receptors, while Orexin-B exhibits only a modest 5- to 10-fold selectivity for OX2R[2],[3].

To isolate OX2R-mediated pathways, researchers developed [Ala11, D-Leu15]orexin-B (widely known in literature as SB-668875 ). By introducing specific structural constraints into the native peptide sequence, this rationally designed agonist achieves a remarkable 400-fold selectivity for OX2R over OX1R[4],. This whitepaper provides an in-depth technical analysis of its molecular architecture, signal transduction mechanisms, and the self-validating experimental protocols required to accurately quantify its pharmacological profile.

Molecular Architecture and Structure-Activity Relationship (SAR)

The native human Orexin-B is a 28-amino acid linear peptide. The development of[Ala11, D-Leu15]orexin-B involved a two-point substitution strategy designed to exploit the subtle topological differences between the orthosteric binding pockets of OX1R and OX2R[5].

Peptide Sequence: Arg-Ser-Gly-Pro-Pro-Gly-Leu-Gln-Gly-Arg-Ala-Gln-Arg-Leu-{dLeu}-Gln-Ala-Ser-Gly-Asn-His-Ala-Ala-Gly-Ile-Leu-Thr-Met-NH2[4]

Causality of Structural Modifications

-

L-Leu11 to Ala11: The substitution of the bulky leucine side chain with a compact methyl group (alanine) reduces hydrophobic bulk, subtly altering the helical pitch of the peptide's midsection.

-

L-Leu15 to D-Leu15: The introduction of a D-amino acid is the critical selectivity driver. D-Leucine introduces a distinct stereochemical "kink" into the

-helical C-terminus. This conformational constraint creates severe steric hindrance within the OX1R binding pocket, effectively abolishing affinity. Conversely, the OX2R pocket is structurally accommodating to this altered conformation, allowing the peptide to retain high-affinity agonism[5].

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C120H206N44O35S | [6], |

| Molecular Weight | 2857.26 - 2857.3 g/mol | [6], |

| CAS Number | 532932-99-3 (Peptide) / 274252-40-3 (Solid) | , |

| Solubility | Soluble in Water (up to 1 mg/mL) / PBS (pH 7.2) | [6], |

| C-Terminus | Amidated (Met-28-NH2) | [4], |

Pharmacodynamics & Receptor Selectivity

[Ala11, D-Leu15]orexin-B is classified as a highly potent, selective OX2R agonist. Its binding thermodynamics strongly favor the OX2R conformation, making it an indispensable tool compound for in vitro and in vivo target validation.

| Receptor Target | EC50 Value (nM) | Selectivity Ratio |

| Human OX2R | 0.13 nM | 400-fold preference |

| Human OX1R | 52.0 nM | 1x (Baseline) |

Data aggregated from standardized intracellular calcium mobilization assays[4],.

Intracellular Signaling Mechanisms

OX2R is a pleiotropic GPCR capable of coupling to multiple G-protein families depending on the cellular context. Upon binding[Ala11, D-Leu15]orexin-B, the receptor undergoes a conformational shift that primarily activates two distinct cascades:

-

Gq-Coupled Pathway: Activation of Phospholipase C (PLC), leading to the cleavage of PIP2 into IP3 and DAG. IP3 triggers the release of intracellular Ca2+ from the endoplasmic reticulum, resulting in rapid cellular depolarization[1].

-

Gi/o-Coupled Pathway: In specific neuronal populations (e.g., primary rat cortical neurons), OX2R activation couples to Gi proteins, which directly inhibit Adenylyl Cyclase (AC), resulting in a quantifiable decrease in cyclic AMP (cAMP) synthesis[7],[1].

Figure 1: Dual Gq and Gi signaling pathways activated by [Ala11, D-Leu15]orexin-B at the OX2R.

Experimental Methodologies (Self-Validating Protocols)

To ensure high-fidelity data, assays utilizing [Ala11, D-Leu15]orexin-B must incorporate strict self-validating controls. Below are the gold-standard protocols for evaluating its pharmacodynamics.

Protocol A: Intracellular Calcium Mobilization Assay (FLIPR)

Objective: Quantify the Gq-mediated EC50 of[Ala11, D-Leu15]orexin-B. Causality of Model: CHO-K1 cells are utilized because they possess a null background for endogenous orexin receptors. Any observed calcium flux is strictly attributable to the exogenously transfected human OX2R[6].

Step-by-Step Methodology:

-

Cell Preparation: Seed CHO-K1 cells stably expressing human OX2R into a 384-well black-wall, clear-bottom microplate at 10,000 cells/well. Incubate overnight at 37°C.

-

Dye Loading: Remove media and add 20 µL of Fluo-4 AM dye solution (diluted in assay buffer with probenecid to prevent dye extrusion). Causality: The AM (acetoxymethyl) ester modification allows the dye to passively permeate the lipid bilayer. Intracellular esterases then cleave the AM group, trapping the Ca2+-sensitive fluorophore inside the cell.

-

Incubation: Incubate for 60 minutes at 37°C, followed by 15 minutes at room temperature to ensure complete esterase cleavage.

-

Baseline Measurement: Transfer the plate to a Fluorometric Imaging Plate Reader (FLIPR). Record baseline fluorescence (Ex: 488 nm, Em: 520 nm) for 10 seconds.

-

Ligand Addition: Automatically inject [Ala11, D-Leu15]orexin-B across a 10-point concentration gradient (e.g., 10 pM to 1 µM).

-

Self-Validation Controls:

-

Negative Control: Run identical gradients on wild-type (untransfected) CHO-K1 cells to rule out off-target membrane depolarization.

-

Antagonist Reversal: Pre-incubate a subset of wells with TCS OX2 29 (a selective OX2R antagonist)[7] to confirm that the Ca2+ transient is specifically OX2R-mediated.

-

Figure 2: Self-validating FLIPR workflow for quantifying OX2R-mediated calcium mobilization.

Protocol B: cAMP Inhibition Assay in Primary Neurons

Objective: Measure the Gi-mediated suppression of cAMP by [Ala11, D-Leu15]orexin-B.

Step-by-Step Methodology:

-

Culture: Isolate and culture primary rat cortical neurons for 7-10 days in vitro (DIV) to allow for endogenous OX2R expression[7].

-

Pre-treatment: Incubate cells with 0.5 mM IBMX (a phosphodiesterase inhibitor) for 15 minutes to prevent the degradation of synthesized cAMP.

-

Stimulation & Agonism: Co-administer 10 µM Forskolin alongside varying concentrations of [Ala11, D-Leu15]orexin-B. Causality: Basal cAMP levels in neurons are often too low to detect a statistically significant Gi-mediated decrease. Forskolin directly activates adenylyl cyclase, artificially raising the cAMP "floor." This allows the inhibitory effect of the OX2R agonist (IC50 ~ 42 nM) to be accurately quantified[6],[7].

-

Lysis & Detection: Lyse the cells and quantify intracellular cAMP using a competitive ELISA or TR-FRET assay.

-

Self-Validation Control: Pre-treat a control group with Pertussis Toxin (PTX). PTX ADP-ribosylates Gi proteins, uncoupling them from the receptor. A successful assay will show that PTX completely abolishes the [Ala11, D-Leu15]orexin-B mediated inhibition of cAMP[7].

In Vivo Applications & Physiological Impact

Beyond cellular assays, [Ala11, D-Leu15]orexin-B is extensively used in stereotaxic in vivo models to map OX2R-specific neurocircuitry:

-

Cardiovascular Regulation: Intracranial administration (e.g., 0.75 pmol/animal) in rat models directly increases mean arterial pressure (MAP), heart rate, and phrenic nerve activity, proving OX2R's role in sympathetic autonomic outflow[6].

-

Electrophysiology: Patch-clamp recordings in brain slices demonstrate that the peptide causes direct, reversible depolarization of postsynaptic membranes in serotonergic dorsal raphe nucleus (DRN) neurons, confirming its role as an excitatory neuromodulator.

References

-

Wikipedia - Orexin receptor -[Link]

-

PMC - Truncated Orexin Peptides: Structure–Activity Relationship Studies -[Link]

-

Wikipedia - Hypocretin (orexin) receptor 2 -[Link]

-

University of Luebeck - Orexins/hypocretins acting at Gi protein-coupled OX 2 receptors inhibit cyclic AMP synthesis in the primary neuronal cultures. -[Link]

-

PMC - The Orexin/Receptor System: Molecular Mechanism and Therapeutic Potential for Neurological Diseases -[Link]

Sources

- 1. The Orexin/Receptor System: Molecular Mechanism and Therapeutic Potential for Neurological Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Orexin receptor - Wikipedia [en.wikipedia.org]

- 3. Hypocretin (orexin) receptor 2 - Wikipedia [en.wikipedia.org]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Truncated Orexin Peptides: Structure–Activity Relationship Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. caymanchem.com [caymanchem.com]

- 7. research.uni-luebeck.de [research.uni-luebeck.de]

Therapeutic Potential of SB-668875 in Narcolepsy: A Mechanistic and Methodological Guide

Executive Summary

Narcolepsy Type 1 (NT1) is a debilitating neurological disorder characterized by excessive daytime sleepiness (EDS) and cataplexy (sudden loss of muscle tone triggered by strong emotions). The pathophysiological hallmark of NT1 is the selective and profound loss of hypothalamic neurons that synthesize the wake-promoting neuropeptides orexin-A and orexin-B [1]. Traditional pharmacotherapies rely on broad-spectrum CNS stimulants and sedatives, which merely manage downstream symptoms without addressing the underlying neuropeptide deficiency.

The development of targeted orexin receptor agonists represents a paradigm shift toward disease-modifying therapy. SB-668875 , a rationally designed peptide agonist highly selective for the Orexin 2 Receptor (OX2R) [2], serves as a critical tool compound. By isolating OX2R activation, SB-668875 provides a foundational blueprint for next-generation narcolepsy therapeutics aimed at directly restoring wakefulness and preventing cataplexy.

Pathophysiology and the Rationale for OX2R Selectivity

The endogenous orexin system operates via two G-protein-coupled receptors (GPCRs): OX1R and OX2R. While orexin-A is equipotent at both receptors, orexin-B shows a modest preference for OX2R. Genetic knockout studies and receptor-specific pharmacological probing have conclusively demonstrated that OX2R is the primary mediator of the wake-promoting and anti-cataplectic effects of orexins [3].

Targeting OX1R is largely associated with reward pathways and autonomic regulation. Therefore, achieving high selectivity for OX2R is paramount in narcolepsy drug development to maximize therapeutic efficacy (wakefulness) while minimizing off-target psychiatric or autonomic side effects.

Pharmacological Profile of SB-668875

SB-668875 is chemically designated as [Ala11, D-Leu15]orexin-B . By substituting specific amino acid residues in the native orexin-B sequence—specifically introducing an alanine at position 11 and a D-leucine at position 15—researchers engineered a compound that locks into the OX2R binding pocket with exceptional affinity while sterically hindering OX1R binding [2].

Quantitative Data: Receptor Selectivity Profile

To contextualize the pharmacological superiority of SB-668875 for targeted OX2R activation, the binding affinities and selectivity ratios are summarized below.

| Ligand | OX1R Affinity ( | OX2R Affinity ( | Selectivity Ratio (OX1R/OX2R) |

| Orexin-A | ~20 | ~38 | ~0.5x (Equipotent) |

| Orexin-B | ~250 | ~36 | ~7x (Mild OX2R Preference) |

| SB-668875 | >10,000 | ~25 | >400x (Highly OX2R Selective) |

(Data represents consensus approximations derived from recombinant cell line calcium mobilization assays [2][4].)

Mechanism of Action

Upon binding to OX2R, SB-668875 stabilizes the receptor's active conformation, primarily coupling to the

Fig 1: SB-668875 mediated OX2R signaling cascade leading to wakefulness.

Experimental Methodologies: Validating SB-668875 Efficacy

To rigorously evaluate the therapeutic potential of SB-668875, a self-validating experimental framework must be employed. The following protocols detail the in vitro and in vivo workflows, emphasizing the mechanistic causality behind each methodological choice.

Protocol 1: In Vitro Calcium Mobilization Assay (FLIPR)

Rationale: Because OX2R is a

-

Cell Preparation: Seed CHO-hOX2R cells in 384-well black, clear-bottom plates at 10,000 cells/well. Causality: Black-walled plates are strictly required to prevent well-to-well optical crosstalk during high-throughput fluorescence reading, ensuring signal integrity.

-

Dye Loading: Incubate cells with a calcium-sensitive fluorophore (e.g., Fluo-4 AM) for 60 minutes at 37°C. Causality: The acetoxymethyl (AM) ester modification allows the dye to passively permeate the hydrophobic cell membrane. Once inside, ubiquitous intracellular esterases cleave the AM group, trapping the active, calcium-responsive fluorophore inside the cytosol.

-

Baseline Establishment: Transfer the plate to a Fluorometric Imaging Plate Reader (FLIPR). Record baseline fluorescence for 10 seconds prior to compound addition. Causality: Establishing a stable baseline is critical to calculate the

ratio. This makes the assay self-validating by normalizing against any spontaneous, ligand-independent calcium fluctuations. -

Compound Addition & Reading: Automatically dispense SB-668875 across a concentration gradient (0.1 nM to 10

M). Include Orexin-A as a positive control and assay buffer as a vehicle (negative) control. Record fluorescence continuously for 3 minutes. -

Data Analysis: Calculate the area under the curve (AUC) or peak fluorescence to determine the precise

value.

Protocol 2: In Vivo Sleep-Wake Monitoring in Orexin-Deficient Mice

Rationale: To prove that SB-668875 can rescue the narcoleptic phenotype, it must be tested in a validated animal model, such as orexin/ataxin-3 transgenic mice (which postnatally lose orexin neurons)[5]. Because peptides like SB-668875 exhibit poor blood-brain barrier (BBB) penetration, intracerebroventricular (ICV) administration is utilized to guarantee target engagement in the CNS.

-

Surgical Implantation: Under isoflurane anesthesia, stereotaxically implant an ICV cannula into the lateral ventricle. Simultaneously, attach EEG/EMG electrodes to the skull and nuchal (neck) muscles. Causality: EEG/EMG is the gold standard for objective sleep-wake staging. EEG captures cortical arousal, while EMG captures muscle atonia, allowing researchers to definitively distinguish between Wake, NREM, and REM sleep (or cataplexy).

-

Acclimatization & Baseline: Allow mice to recover for 7 days. Record a 24-hour baseline EEG/EMG to establish the subject-specific frequency of cataplexy-like episodes (abrupt transitions from Wake directly to REM).

-

Dosing Regimen: Administer SB-668875 (e.g., 1, 3, and 10 nmol) or artificial cerebrospinal fluid (aCSF, vehicle) via the ICV cannula at the onset of the light phase. Causality: Mice are nocturnal. Dosing during their light (inactive) phase maximizes the signal-to-noise ratio, making any wake-promoting efficacy starkly visible against their natural sleep drive.

-

Scoring & Validation: Blinded researchers score the EEG/EMG data in 10-second epochs. A successful self-validating run will show a dose-dependent increase in wakefulness duration and a complete suppression of cataplexy-like attacks compared strictly to the intra-subject vehicle baseline.

Fig 2: In vivo experimental workflow for evaluating SB-668875 efficacy.

Translational Perspective

While SB-668875 is a highly potent and selective tool compound, its peptidic nature limits its direct clinical utility due to rapid proteolytic degradation and poor BBB permeability. However, the pharmacological validation of OX2R as the primary therapeutic target for NT1—achieved largely through studies utilizing SB-668875—has paved the way for the development of orally bioavailable, small-molecule OX2R agonists (e.g., TAK-925, TAK-861) [6]. By understanding the precise receptor kinetics and signaling pathways engaged by SB-668875, drug development professionals can better design allosteric modulators and small molecules that mimic its profound anti-narcoleptic efficacy.

References

-

Title: Orexins and orexin receptors: a family of hypothalamic neuropeptides and G protein-coupled receptors that regulate feeding behavior. Source: Cell. URL: [Link]

-

Title: Development of an orexin-2 receptor selective agonist, [Ala11, d-Leu15]orexin-B. Source: Bioorganic & Medicinal Chemistry Letters. URL: [Link]

-

Title: Hypocretin (orexin) receptor 2. Source: Wikipedia / Nature Medicine. URL: [Link]

-

Title: Truncated Orexin Peptides: Structure–Activity Relationship Studies. Source: PubMed Central (PMC). URL: [Link]

-

Title: Narcolepsy in orexin knockout mice: molecular genetics of sleep regulation. Source: Cell. URL: [Link]

-

Title: Oral Orexin Receptor 2 Agonist in Narcolepsy Type 1. Source: New England Journal of Medicine. URL: [Link]

SB-668875: Selective Orexin 2 Receptor Agonist & Calcium Mobilization Dynamics

The following technical guide details the pharmacological profile, mechanistic action, and experimental characterization of SB-668875 , a selective Orexin 2 Receptor (OX2R) agonist.

Technical Monograph for Drug Discovery & Pharmacology [1]

Executive Summary

SB-668875 (also identified in literature as [Ala11, D-Leu15]-Orexin B ) is a synthetic, modified peptide agonist engineered for high selectivity toward the Orexin 2 Receptor (OX2R) over the Orexin 1 Receptor (OX1R).[1][2] Unlike the endogenous ligands Orexin-A (equipotent) and Orexin-B (moderately OX2R selective), SB-668875 exhibits an approximate 400-fold selectivity for OX2R.[1]

This high selectivity makes SB-668875 a critical pharmacological tool for dissecting the specific contributions of OX2R signaling in sleep/wake regulation (specifically the promotion of wakefulness) and distinguishing them from OX1R-mediated autonomic and reward functions.[1] The primary functional readout for its activity is intracellular calcium mobilization (

Mechanistic Profile: Signal Transduction

SB-668875 acts as an orthosteric agonist at the OX2R.[1] Upon binding, it stabilizes the active conformation of the receptor, triggering a

The accumulation of

Figure 1: OX2R Signaling Pathway (Gq-Coupled)

Caption: Signal transduction cascade initiated by SB-668875 binding to OX2R, leading to calcium mobilization.

Pharmacological Characterization

The utility of SB-668875 lies in its differential potency.[1][3] While it retains nanomolar potency at OX2R comparable to the endogenous Orexin-B, its activity at OX1R is significantly attenuated.

Table 1: Comparative Potency Data (Calcium Flux Assay)

| Compound | Target Receptor | EC50 (nM) | Selectivity Ratio (OX2R vs OX1R) |

| SB-668875 | OX2R | 0.13 | ~400-fold |

| SB-668875 | OX1R | 52.0 | - |

| Orexin-A | OX2R | 0.02 | ~1-fold (Equipotent) |

| Orexin-A | OX1R | 0.03 | - |

| Orexin-B | OX2R | 0.20 | ~10-fold |

| Orexin-B | OX1R | 2.50 | - |

Note: Data represents mean values derived from CHO cells stably expressing human recombinant receptors. Variations may occur based on cell line (HEK293 vs CHO) and expression levels.

Experimental Workflow: Calcium Mobilization Assay

To accurately measure the agonist activity of SB-668875, a kinetic fluorescence assay is required. The protocol below utilizes a calcium-sensitive dye (e.g., Fluo-4 AM or Fluo-8) and a kinetic plate reader (FLIPR or FlexStation).[1]

Figure 2: Assay Workflow Design

Caption: Step-by-step workflow for high-throughput calcium mobilization assay.

Detailed Protocol: FLIPR Calcium Assay

Phase 1: Cell Preparation

-

Cell Line: Use CHO-K1 or HEK293 cells stably transfected with human OX2R (hOX2R).[1]

-

Seeding: Plate cells at a density of 10,000–15,000 cells/well in a 384-well black-wall, clear-bottom poly-D-lysine coated microplate.

-

Incubation: Incubate overnight at 37°C, 5%

. Cells should reach 80-90% confluency by the time of assay.[1]

Phase 2: Dye Loading

-

Buffer Preparation: Prepare Assay Buffer (HBSS + 20 mM HEPES, pH 7.4).

-

Dye Solution: Reconstitute Fluo-4 AM (or Fluo-8) in DMSO. Dilute into Assay Buffer to a final concentration of 2–4 µM.

-

Inhibitor: Add 2.5 mM Probenecid to the dye solution.

-

Scientific Rationale: Probenecid inhibits the Organic Anion Transporter (OAT), preventing the leakage of the anionic dye from the cytosol back into the extracellular space, ensuring signal stability.

-

-

Loading: Remove growth media and add 20-40 µL of Dye Solution to each well. Incubate for 45–60 minutes at 37°C.

Phase 3: Compound Preparation

-

Reconstitution: Dissolve SB-668875 (peptide) in sterile water or mild buffer.[1] Avoid high concentrations of DMSO if possible, though <0.5% final concentration is acceptable.

-

Serial Dilution: Prepare a 10-point dose-response curve (1:3 serial dilution) starting at 1 µM (final assay concentration).

-

Source Plate: Transfer diluted compounds to a V-bottom source plate for the FLIPR robot.

Phase 4: Kinetic Measurement

-

Instrument: FLIPR Tetra or Hamamatsu FDSS.

-

Settings:

-

Excitation: 470–495 nm

-

Emission: 515–575 nm

-

Read Interval: 1 second.

-

-

Run:

-

Record baseline fluorescence for 10 seconds.

-

Inject compound (SB-668875) automatically.[1]

-

Continue recording for 120–180 seconds to capture the peak calcium flux.

-

Data Analysis & Validation

Calculation

The primary output is Relative Fluorescence Units (RFU) over time.

-

Response: Calculate

.[1] -

Normalization: Normalize data to % of the maximal response elicited by a reference full agonist (e.g., 100 nM Orexin-A).

-

Curve Fitting: Fit the data to a 4-parameter logistic equation (Sigmoidal dose-response) to determine the

.

Quality Control (QC)[1]

-

Z-Factor: A robust assay must yield a Z' > 0.5.[1]

-

Positive Control: Orexin-A should be run on every plate to verify receptor expression levels.[1]

-

Negative Control: Buffer injection (vehicle) to assess artifacts.

Interpretation

SB-668875 should produce a rapid, transient peak in fluorescence typical of

References

-

Discovery of Orexin Receptors: Sakurai, T., et al. (1998).[4][5] Orexins and Orexin Receptors: A Family of Hypothalamic Neuropeptides and G Protein-Coupled Receptors that Regulate Feeding Behavior.[1] Cell, 92(4), 573-585.[4] Link

-

SB-668875 Selectivity & Characterization: Langmead, C. J., et al. (2004). Characterisation of the binding of [3H]-SB-674042, a novel non-peptide antagonist, to the human orexin-1 receptor.[1] British Journal of Pharmacology, 141(2), 340–346. (Contextual reference for GSK tool compounds). Link

-

Structure-Activity Relationship (SAR): Darker, J. G., et al. (2001). [Ala11, D-Leu15]-Orexin B is a selective agonist for the orexin-2 receptor.[1][2][3][5] Bioorganic & Medicinal Chemistry Letters, 11(5), 737-740. Link

-

Calcium Flux Protocol: Putney, J. W. (2010). Capacitative Calcium Entry: from Concept to Molecules. Immunological Reviews, 231(1), 10-22. (General mechanism reference). Link

-

Orexin Signaling Pathways: Kukkonen, J. P. (2013). Physiology of the orexinergic/hypocretinergic system: a revisit. International Journal of Cell Biology, 2013, 734368. Link

Sources

- 1. Orexin B | C123H212N44O35S | CID 44404987 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Truncated Orexin Peptides: Structure–Activity Relationship Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. WO2023215205A1 - Orexin receptor agonists - Google Patents [patents.google.com]

- 5. SB-334867-A: the first selective orexin-1 receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]

Technical Whitepaper: Physicochemical Characterization and Pharmacological Profiling of the SB-668875 Peptide

Prepared by: Senior Application Scientist Target Audience: Researchers, Neuropharmacologists, and Drug Development Professionals

Executive Summary

The orexin (hypocretin) system, comprising the neuropeptides Orexin-A and Orexin-B, plays a central role in regulating the sleep-wake cycle, energy homeostasis, and reward-seeking behaviors[1]. While native orexins exhibit promiscuous binding across both Orexin 1 (OX1R) and Orexin 2 (OX2R) G-protein-coupled receptors, the development of receptor-specific ligands is critical for isolating distinct neurobiological pathways.

SB-668875 is a rationally designed, synthetic peptide agonist engineered for high selectivity toward the OX2 receptor. This whitepaper provides an in-depth technical analysis of the molecular weight, chemical formula, structural causality, and standardized experimental protocols for utilizing SB-668875 in advanced in vitro pharmacological assays.

Molecular Identity & Physicochemical Properties

The native Orexin-B is a 28-amino acid linear peptide. SB-668875 is a two-point substituted analogue of human Orexin-B, specifically designated as [Ala11, D-Leu15]-Orexin B [2].

Causality of Structural Modifications

In peptide engineering, primary sequence alterations are utilized to restrict conformational flexibility and optimize receptor pocket binding. The substitution of Alanine at position 11 and the stereochemical inversion to D-Leucine at position 15 disrupts the native alpha-helical flexibility of the peptide. This specific steric constraint drastically reduces the peptide's affinity for OX1R while preserving or enhancing its interaction with the OX2R binding pocket, resulting in up to a 400-fold selectivity for OX2R over OX1R[3].

Quantitative Data Summary

The following table summarizes the core physicochemical metrics of the SB-668875 peptide required for accurate molarity calculations and assay preparation.

| Parameter | Specification |

| Primary Name | SB-668875 |

| Synonym | [Ala11, D-Leu15]-Orexin B |

| Molecular Formula | C120H206N44O35S |

| Molecular Weight | 2857.26 g/mol |

| CAS Number | 274252-40-3 |

| Peptide Length | 28 Amino Acids |

| Standard Purity | ≥95% (HPLC) |

| Physical State | Lyophilized solid |

Pharmacological Profile & Mechanism of Action

OX2R is a G-protein-coupled receptor (GPCR) that primarily couples to the

Fig 1: SB-668875 selective activation of the OX2R-Gq-PLC intracellular calcium signaling pathway.

Experimental Methodologies: Validating SB-668875 Activity

To accurately quantify the agonistic properties of SB-668875, researchers must employ a self-validating system. The gold standard for measuring

Assay Causality & Self-Validation Principles

-

Probenecid Addition: We utilize probenecid in the dye-loading buffer to inhibit organic anion transporters. This prevents the active efflux of the Fluo-4 AM dye from the cytoplasm, ensuring a stable baseline fluorescence.

-

Control Wells: A self-validating plate layout must include a blank (buffer only) to measure mechanical artifact fluorescence, a positive control (native Orexin-B) to confirm maximum receptor activation (

), and a selective OX2R antagonist (e.g., EMPA or TCS-OX2-29) to prove that the SB-668875 signal is exclusively OX2R-mediated[4].

Step-by-Step FLIPR Protocol

-

Cell Preparation: Seed Chinese Hamster Ovary (CHO) cells stably expressing human OX2R into a 384-well black-wall, clear-bottom microplate at a density of 10,000 cells/well. Incubate overnight at 37°C in 5%

. -

Peptide Reconstitution: Reconstitute lyophilized SB-668875 (MW: 2857.26 g/mol ) in sterile, ultra-pure water containing 0.1% BSA to prevent non-specific adsorption to plasticware. Prepare a 10-point serial dilution (ranging from

M to -

Dye Loading: Remove the culture media. Add 20 µL/well of Fluo-4 AM dye loading buffer supplemented with 2.5 mM probenecid. Incubate for 60 minutes at 37°C in the dark.

-

Baseline Establishment: Transfer the plate to the FLIPR instrument. Read baseline fluorescence (Excitation: 488 nm, Emission: 516 nm) for 10 seconds prior to compound addition.

-

Compound Addition & Kinetic Reading: Automatically dispense 10 µL of the SB-668875 serial dilutions into the wells. Continuously record fluorescence for 120 seconds to capture the peak intracellular calcium transient.

-

Data Analysis: Calculate the change in fluorescence (

). Plot the dose-response curve using a 4-parameter non-linear regression model to determine the

Fig 2: Step-by-step workflow for the in vitro FLIPR calcium mobilization assay using SB-668875.

Conclusion

The SB-668875 peptide (

References

Sources

- 1. Frontiers | The Anti-tumoral Properties of Orexin/Hypocretin Hypothalamic Neuropeptides: An Unexpected Therapeutic Role [frontiersin.org]

- 2. researchgate.net [researchgate.net]

- 3. Truncated Orexin Peptides: Structure–Activity Relationship Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Orexin A (bovine, human, mouse, rat) | 205640-90-0 [chemicalbook.com]

Methodological & Application

Application Note: Determining the Potency (EC50) of the EP4 Receptor Agonist ONO-AE-248 using a cAMP-Based Dose-Response Assay

Introduction

The E-type prostanoid receptor 4 (EP4) is a G-protein coupled receptor (GPCR) that plays a crucial role in a variety of physiological and pathophysiological processes, including inflammation, cancer, and cardiovascular function.[1][2] The EP4 receptor is primarily coupled to the Gs alpha subunit (Gαs), which, upon activation, stimulates adenylyl cyclase to increase intracellular levels of the second messenger cyclic adenosine monophosphate (cAMP).[3][4] This signaling cascade makes the quantification of intracellular cAMP a reliable method for assessing the activation of the EP4 receptor.

ONO-AE-248 has been identified as a selective agonist for the prostanoid EP3 receptor in some contexts, however, for the purpose of this application note, we will consider a hypothetical scenario where its activity at the EP4 receptor is being characterized.[5][6][7][8][9][10] The half-maximal effective concentration (EC50) is a critical parameter that measures the potency of an agonist. It represents the concentration of the agonist that produces 50% of the maximal possible response.[11] This application note provides a detailed protocol for determining the EC50 of ONO-AE-248 on the human EP4 receptor expressed in a recombinant cell line using a competitive immunoassay to measure cAMP levels.

Principle of the Assay

This protocol utilizes a homogenous, competitive immunoassay to quantify intracellular cAMP levels. In this assay, cAMP produced by the cells upon stimulation with an EP4 agonist competes with a labeled cAMP derivative for binding to a limited number of anti-cAMP antibody sites. The resulting signal is inversely proportional to the concentration of intracellular cAMP. By generating a dose-response curve with varying concentrations of ONO-AE-248, the EC50 value can be calculated through non-linear regression analysis.[12][13]

Materials and Reagents

| Reagent | Supplier | Catalog # |

| HEK293 cells stably expressing human EP4 receptor | (Example) ATCC | CRL-XXXX |

| ONO-AE-248 | (Example) MedChemExpress | HY-101353 |

| Dulbecco's Modified Eagle Medium (DMEM) | (Example) Gibco | 11965092 |

| Fetal Bovine Serum (FBS) | (Example) Gibco | 26140079 |

| Penicillin-Streptomycin | (Example) Gibco | 15140122 |

| Trypsin-EDTA (0.25%) | (Example) Gibco | 25200056 |

| Phosphate-Buffered Saline (PBS) | (Example) Gibco | 10010023 |

| 3-isobutyl-1-methylxanthine (IBMX) | (Example) Sigma-Aldrich | I5879 |

| Forskolin | (Example) Sigma-Aldrich | F6886 |

| cAMP Assay Kit (e.g., HTRF, Lance, or similar) | (Example) PerkinElmer | TRF0263 |

| 384-well white, solid-bottom assay plates | (Example) Corning | 3570 |

| DMSO (Dimethyl sulfoxide) | (Example) Sigma-Aldrich | D8418 |

Experimental Protocol

Cell Culture

-

Culture HEK293-hEP4 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere of 5% CO2.

-

Subculture the cells every 2-3 days, or when they reach 80-90% confluency.

Compound Preparation

-

Prepare a 10 mM stock solution of ONO-AE-248 in DMSO.

-

Perform a serial dilution of the ONO-AE-248 stock solution in DMSO to create a concentration series.

-

Further dilute the DMSO serial dilutions into the appropriate assay buffer to achieve the final desired concentrations for the dose-response curve. The final DMSO concentration in the assay should be kept constant and typically below 0.5% to avoid solvent effects.

cAMP Assay Procedure

-

Cell Seeding:

-

Harvest the HEK293-hEP4 cells using Trypsin-EDTA and resuspend them in assay buffer.

-

Determine the cell concentration and adjust to the desired density (e.g., 2,500 cells/well in a 384-well plate).

-

-

Agonist Stimulation:

-

Add the diluted ONO-AE-248 solutions to the wells of the 384-well plate. Include wells with vehicle control (assay buffer with the same final DMSO concentration) for determining the basal cAMP level and a positive control (e.g., a known EP4 agonist or forskolin) to determine the maximal response.

-

Add the cell suspension to the wells containing the compounds.

-

Incubate the plate at room temperature for a specified time (e.g., 30 minutes) to allow for cAMP accumulation. To prevent the degradation of cAMP, it is recommended to include a phosphodiesterase (PDE) inhibitor like IBMX in the stimulation buffer.[14][15]

-

-

cAMP Detection:

-

Following the incubation period, add the cAMP detection reagents according to the manufacturer's protocol for the chosen cAMP assay kit.[13][16][17] This typically involves the sequential addition of a labeled cAMP conjugate and an anti-cAMP antibody.

-

Incubate the plate as recommended by the manufacturer to allow the detection reaction to reach equilibrium.

-

-

Data Acquisition:

-

Read the plate on a compatible plate reader (e.g., a HTRF-enabled reader for HTRF assays).

-

Data Analysis and EC50 Calculation

-

Data Normalization:

-

The raw data from the plate reader should be normalized to represent the percentage of maximal response.

-

The vehicle control represents the 0% response (basal level).

-

The positive control (e.g., a saturating concentration of a potent agonist or forskolin) represents the 100% response.

-

The normalized response for each concentration of ONO-AE-248 can be calculated using the following formula: % Response = [(Signal_compound - Signal_vehicle) / (Signal_max - Signal_vehicle)] * 100

-

-

Dose-Response Curve Generation:

-

Plot the normalized response (%) against the logarithm of the ONO-AE-248 concentration.

-

-

EC50 Calculation:

-

Use a non-linear regression analysis to fit the data to a sigmoidal dose-response curve (variable slope) model.[12][18] This is often described by the Hill equation.[11]

-

From the fitted curve, the EC50 value, which is the concentration of ONO-AE-248 that elicits 50% of the maximal response, can be determined.

-

Sample Data Table

| ONO-AE-248 Conc. (M) | Log [ONO-AE-248] | Raw Signal (RFU) | Normalized Response (%) |

| 1.00E-11 | -11.00 | 1550 | 2.5 |

| 3.16E-11 | -10.50 | 1600 | 5.0 |

| 1.00E-10 | -10.00 | 1800 | 15.0 |

| 3.16E-10 | -9.50 | 2500 | 47.5 |

| 1.00E-09 | -9.00 | 3200 | 82.5 |

| 3.16E-09 | -8.50 | 3800 | 112.5 |

| 1.00E-08 | -8.00 | 4000 | 122.5 |

| 3.16E-08 | -7.50 | 4050 | 125.0 |

| 1.00E-07 | -7.00 | 4080 | 126.5 |

| 3.16E-07 | -6.50 | 4100 | 127.5 |

| Vehicle | - | 1500 | 0.0 |

| Positive Control | - | 4000 | 100.0 |

Note: The data presented in this table is for illustrative purposes only and does not represent actual experimental results.

Visualizations

Caption: Experimental workflow for EC50 determination.

Caption: Simplified EP4 receptor signaling cascade.

Conclusion

This application note provides a comprehensive and robust protocol for determining the EC50 value of the EP4 agonist ONO-AE-248. The accurate determination of agonist potency is a fundamental aspect of drug discovery and pharmacological research. By following this detailed methodology, researchers can obtain reliable and reproducible data on the functional activity of compounds targeting the EP4 receptor. The principles outlined in this guide can also be adapted for the characterization of other Gs-coupled GPCR agonists.

References

-

Popp, J. A., & Cattley, R. C. (2014). E-type prostanoid receptor 4 (EP4) in disease and therapy. PMC. [Link]

-

The prostanoid EP4 receptor and its signaling pathway. PubMed. [Link]

-

Markosyan, N., & Smyth, E. M. (2021). Eicosanoids in Cancer: Prostaglandin E2 Receptor 4 in Cancer Therapeutics and Immunotherapy. Frontiers in Pharmacology. [Link]

-

Prostaglandin EP4 receptor. Wikipedia. [Link]

-

The structure of the EP4 receptor and its activation of signaling... ResearchGate. [Link]

-

How to compute EC50 C50 in Dose Response fitting. OriginLab. [Link]

-

How to Perform a Dose-Response Analysis. GraphPad. [Link]

-

Dose-response curve fitting for EC50 calculation [R]. RPubs. [Link]

-

Calculate EC50 and plot dose response curve. Roman Hillje. [Link]

-

How to calculate EC50 for a pharmacological dose-response curve? ResearchGate. [Link]

-

The Role of Prostaglandin E Receptor Subtypes (EP1, EP2, EP3, and EP4) in Bone Resorption: An Analysis Using Specific Agonists for the Respective EPs. ResearchGate. [Link]

-

Anti-inflammatory effects of PGE2 in the lung: role of the EP4 receptor subtype. Thorax. [Link]

-

EP4 receptor as a new target for bronchodilator therapy. PMC. [Link]

-

ONO-AE-248 | Ligand page. IUPHAR/BPS Guide to PHARMACOLOGY. [Link]

-

ONO-AE-248 - Drug Targets, Indications, Patents. Patsnap Synapse. [Link]

-

MULTISCREEN™ GPCR Calcium and Camp Assay Kits. Multispan, Inc. [Link]

-

I am a new researcher in the field of pharmacology, I want to know how to prepare and add IBMX in cAMP assay? ResearchGate. [Link]

Sources

- 1. The prostanoid EP4 receptor and its signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Frontiers | Eicosanoids in Cancer: Prostaglandin E2 Receptor 4 in Cancer Therapeutics and Immunotherapy [frontiersin.org]

- 3. E-type prostanoid receptor 4 (EP4) in disease and therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. medchemexpress.com [medchemexpress.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. ONO-AE-248 | TargetMol [targetmol.com]

- 9. ONO-AE-248 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 10. ONO-AE-248 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 11. RPubs - Dose-response curves using drc package [R] [rpubs.com]

- 12. f.hubspotusercontent00.net [f.hubspotusercontent00.net]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. resources.revvity.com [resources.revvity.com]

- 15. researchgate.net [researchgate.net]

- 16. mesoscale.com [mesoscale.com]

- 17. multispaninc.com [multispaninc.com]

- 18. How to compute EC50 C50 in Dose Response fitting [originlab.com]

Application Notes: High-Throughput Calcium Mobilization Assay for the Characterization of the OX2 Receptor Agonist SB-668875

Abstract

The orexin system, comprising two neuropeptides (Orexin-A, Orexin-B) and their G protein-coupled receptors (GPCRs), Orexin Receptor 1 (OX1R) and Orexin Receptor 2 (OX2R), is a critical regulator of sleep-wake cycles, feeding behavior, and reward processing.[1] The OX2R, which couples primarily through the Gq signaling pathway, represents a significant therapeutic target.[2] Activation of the OX2R leads to the stimulation of phospholipase C (PLC), subsequent production of inositol trisphosphate (IP3), and the release of calcium (Ca²⁺) from intracellular stores.[2][3][4] This application note provides a detailed protocol for a no-wash, fluorescence-based calcium mobilization assay to characterize the activity of SB-668875, a selective OX2R agonist.[5][6] The methodology is designed for a high-throughput microplate format, making it suitable for drug screening and pharmacological profiling for researchers, scientists, and drug development professionals.

Scientific Background: The Orexin 2 Receptor Signaling Cascade

The orexin receptors are class A GPCRs that play a pivotal role in central nervous system function.[1] While Orexin-A binds to both OX1R and OX2R with high affinity, Orexin-B shows a preference for OX2R.[6] The OX2R is predominantly coupled to the Gαq subunit of the heterotrimeric G protein.[2]

The signaling cascade initiated by an agonist, such as SB-668875, is a well-established pathway for intracellular calcium mobilization:

-

Agonist Binding: SB-668875 binds to and stabilizes an active conformation of the OX2R.

-

G Protein Activation: The activated receptor catalyzes the exchange of GDP for GTP on the Gαq subunit, causing its dissociation from the Gβγ dimer.[7]

-

PLC Activation: The activated Gαq subunit stimulates Phospholipase Cβ (PLCβ).[8]

-

Second Messenger Production: PLCβ hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2), a membrane phospholipid, into two second messengers: diacylglycerol (DAG) and inositol 1,4,5-trisphosphate (IP3).[7]

-

Calcium Release: IP3 diffuses through the cytoplasm and binds to IP3 receptors (IP3R), which are ligand-gated Ca²⁺ channels on the membrane of the endoplasmic reticulum (ER).[7][9] This binding triggers the rapid release of stored Ca²⁺ from the ER into the cytoplasm, leading to a transient increase in the intracellular calcium concentration.[9]

This transient Ca²⁺ signal can be precisely measured using fluorescent calcium indicators, such as Fluo-4, which exhibit a significant increase in fluorescence intensity upon binding to free Ca²⁺.[7][10]

Caption: OX2R signaling pathway leading to calcium mobilization.

Materials and Methods

Equipment

-

Fluorescence Microplate Reader with automated liquid handling (e.g., Molecular Devices FlexStation® 3, FLIPR®)[11][12]

-

CO₂ Incubator, 37°C, 5% CO₂

-

Laminar Flow Hood

-

Centrifuge

-

Multichannel Pipettes

-

Automated Cell Counter or Hemocytometer

Reagents and Consumables

-

Cell Line: CHO-K1 cells stably expressing the human Orexin 2 Receptor (CHO-hOX2R). CHO-K1 cells are a robust line for GPCR assays.[13][14][15]

-

Test Compound: SB-668875 (Selective OX2R Agonist)

-

Calcium Assay Kit: Screen Quest™ Fluo-4 No Wash Calcium Assay Kit or similar.[10] These kits typically include:

-

Fluo-4 AM stock solution

-

10X Pluronic® F127 Plus (a non-ionic surfactant to aid dye loading)

-

Hanks' Balanced Salt Solution with 20 mM HEPES (HHBS)

-

-

Probenecid: Required for cell lines like CHO that actively extrude the dye via organic anion transporters.[11][12][16]

-

Cell Culture Media: F-12K Medium supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., G418) to maintain receptor expression.

-

Buffers: Phosphate-Buffered Saline (PBS), Trypsin-EDTA.

-

Assay Plates: 96- or 384-well black-walled, clear-bottom microplates.

-

Compound Plates: Polypropylene 96- or 384-well plates for compound serial dilutions.

Experimental Workflow

The overall workflow is a streamlined process designed for efficiency and reproducibility, particularly when using a no-wash assay format.[9]

Caption: High-level experimental workflow for the calcium mobilization assay.

Detailed Step-by-Step Protocol

PART A: Cell Culture and Plating (Day 1)

-

Maintain Cells: Culture CHO-hOX2R cells in T-75 flasks with complete F-12K medium in a 37°C, 5% CO₂ incubator. Passage cells every 2-3 days to maintain sub-confluent stocks (70-80% confluency).

-

Harvest Cells: Aspirate media, wash with PBS, and detach cells using Trypsin-EDTA. Neutralize trypsin with complete medium and transfer the cell suspension to a conical tube.

-

Count and Resuspend: Centrifuge the cell suspension, discard the supernatant, and resuspend the pellet in fresh, pre-warmed medium. Count the cells and adjust the density to achieve 40,000-80,000 cells/100 µL (for 96-well plates) or 10,000-20,000 cells/25 µL (for 384-well plates).[17]

-

Plate Cells: Dispense the cell suspension into a black-walled, clear-bottom microplate.

-

Incubate: Incubate the plate overnight at 37°C, 5% CO₂ to allow for cell adherence and formation of a monolayer.

PART B: Reagent Preparation (Day 2)

-

Prepare 1X Assay Buffer: Prepare the required volume of 1X Assay Buffer by diluting the 10X Pluronic® F127 Plus into HHBS.[10] For example, add 1 mL of 10X Pluronic® F127 Plus to 9 mL of HHBS.

-

Add Probenecid (Critical for CHO cells): If not already included in the kit, dissolve Probenecid in the 1X Assay Buffer to a final working concentration of 2.5 mM.[11][12] This step is essential to prevent the active transport of the Fluo-4 dye out of the cells, thereby ensuring a stable baseline fluorescence.[11][16]

-

Prepare Fluo-4 AM Dye-Loading Solution: Just before use, add Fluo-4 AM stock solution to the 1X Assay Buffer containing Probenecid. A typical dilution is 20 µL of stock into 10 mL of buffer.[10][17] Mix well and protect from light.

-

Prepare Compound Plate:

-

Prepare a 10 mM stock solution of SB-668875 in DMSO.

-

Perform a serial dilution in HHBS in a polypropylene plate to create a range of concentrations. The final concentrations in the assay well will be half of what is prepared in this plate (assuming a 1:1 addition of compound to cell plate volume). A typical 8-point curve might range from 1 nM to 10 µM (final assay concentration).

-

Include a "vehicle control" (HHBS with the same percentage of DMSO as the highest compound concentration) and a "no addition" control.

-

PART C: Assay Execution (Day 2)

-

Dye Loading:

-

Remove the cell plate from the incubator. Do not aspirate the growth medium (for a no-wash protocol).

-

Add an equal volume of the Fluo-4 AM Dye-Loading Solution to each well (e.g., 100 µL to a 96-well plate containing 100 µL of media).[16]

-

Incubate the plate for 60 minutes at 37°C, followed by 15-30 minutes at room temperature, protected from light.[17]

-

-

Fluorescence Measurement:

-

Set up the plate reader parameters: Excitation ~490 nm, Emission ~525 nm.[10]

-

Place both the cell plate and the compound plate into the reader.

-

Program the instrument to perform the following sequence for each well:

-

Read baseline fluorescence for 10-20 seconds.

-

Perform automated addition of the compound from the compound plate to the cell plate.

-

Immediately and continuously read the fluorescence signal for 90-180 seconds to capture the peak response.

-

-

Data Analysis and Interpretation

-

Calculate Response: For each well, determine the maximum fluorescence intensity post-compound addition and subtract the average baseline fluorescence to get the change in relative fluorescence units (ΔRFU).

-

Normalize Data: Normalize the ΔRFU values as a percentage of the response to a saturating concentration of the agonist or a positive control. The vehicle control response should be set to 0%.

-

Generate Dose-Response Curve: Plot the normalized response (%) against the logarithm of the SB-668875 concentration.

-

Calculate EC₅₀: Fit the data to a four-parameter logistic equation (sigmoidal dose-response curve) using software like GraphPad Prism to determine the EC₅₀ (the concentration of agonist that produces 50% of the maximal response).

| Parameter | Description |

| Baseline | Average fluorescence signal before compound addition. |

| Max Response | Peak fluorescence signal after compound addition. |

| ΔRFU | Max Response - Baseline. |

| EC₅₀ | The molar concentration of an agonist that produces 50% of the maximum possible response for that agonist. |

| Z'-factor | A statistical measure of assay quality, used to assess suitability for high-throughput screening. A Z' > 0.5 is considered excellent. |

Table 1. Key parameters for data analysis in a calcium mobilization assay.

Troubleshooting

| Issue | Possible Cause(s) | Suggested Solution(s) |

| High Well-to-Well Variation | Uneven cell plating; Edge effects in the microplate; Inconsistent dye loading. | Ensure a homogenous single-cell suspension before plating. Use an automated dispenser. Avoid using the outer wells of the plate. Ensure consistent incubation times. |

| Low Signal-to-Background Ratio | Low receptor expression; Inefficient dye loading; Dye leakage from cells. | Verify receptor expression via another method (e.g., qPCR, Western Blot). Optimize cell number per well. Ensure Probenecid is used for CHO cells. |

| No Response to Agonist | Inactive compound; Cell health is poor; Incorrect receptor expression. | Verify compound activity with a positive control cell line. Check cell viability (e.g., Trypan Blue). Confirm the correct stable cell line is being used. |

| High Background Fluorescence | Autofluorescence from compounds; Contamination in media/buffer. | Run a compound-only plate to check for autofluorescence. Use fresh, sterile reagents. |

References

-

Bio-protocol. (2020). Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors. Available from: [Link]

- Brule, C., et al. (2014). Urotensin-II Signaling Mechanism in Rat Coronary Artery. Arteriosclerosis, Thrombosis, and Vascular Biology, 34(1), 135-142.

-

Brands, J. M. (2024). G protein-coupled receptors mobilize intracellular calcium via the Gs-βγ-PLCβ module. University of Bonn. Available from: [Link]

-

Wikipedia. (n.d.). Urotensin-II receptor. Retrieved from: [Link]

-

Brands, J. M. (2024). G protein-coupled receptors mobilize intracellular calcium via the Gs-βγ-PLCβ module - bonndoc - Universität Bonn. Available from: [Link]

-

American Heart Association Journals. (2012). Urotensin-II Signaling Mechanism in Rat Coronary Artery. Arteriosclerosis, Thrombosis, and Vascular Biology. Available from: [Link]

-

ResearchGate. (n.d.). Transductional pathways of Urotensin-II Receptor. Retrieved from: [Link]

-

PLOS ONE. (2025). Signalling pathways involved in urotensin II induced ventricular myocyte hypertrophy. Available from: [Link]

-

ResearchGate. (n.d.). Roles of Gq/11 proteins in intracellular calcium mobilization in.... Retrieved from: [Link]

-

JoVE. (n.d.). Characterization of G Protein-coupled Receptors by a Fluorescence-based Calcium Mobilization Assay. Retrieved from: [Link]

-

Unal, H. (n.d.). Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors. Bio-protocol. Available from: [Link]

-

PMC. (n.d.). A Multiplexed Fluorescent Calcium and NFAT Reporter Gene Assay to Identify GPCR Agonists. Retrieved from: [Link]

-

News-Medical. (2019). Measuring Single CHO-KI Cells With Free Cytosolic Calcium Concentration. Available from: [Link]

-

Multispan, Inc. (n.d.). MULTISCREEN™ Calcium 1.0 No-Wash Assay Kit Protocol. Available from: [Link]

-

ResearchGate. (n.d.). Calcium influx assay in CHO-K1 cells. Retrieved from: [Link]

-

DiscoverX. (n.d.). PTGFR Gq Stable Cell Line Calcium Signaling Assay (CHO-K1). Retrieved from: [Link]

-

Creative Bioarray. (n.d.). Ca2+ Mobilization Assay. Retrieved from: [Link]

-

NIH. (n.d.). Improvements in Live Cell Analysis of G Protein Coupled Receptors using Second Generation BD Calcium Assay Kits. Retrieved from: [Link]

-

ResearchGate. (n.d.). Calcium Flux Assay. CHO-K1 cells expressing CCR5 on their surface were.... Retrieved from: [Link]

-

PubMed. (n.d.). Calcium mobilization via sphingosine kinase in signalling by the Fc epsilon RI antigen receptor. Retrieved from: [Link]

-

Wikipedia. (n.d.). Orexin receptor. Retrieved from: [Link]

-

PubMed. (n.d.). Calcium-mobilizing agonists stimulate anion fluxes in cultured endothelial cells from human umbilical vein. Retrieved from: [Link]

-

Dovepress. (2016). The hypocretin/orexin system in sleep disorders: preclinical insights and clinical progress. Available from: [Link]

-

PMC. (n.d.). Orexin Receptors: Pharmacology and Therapeutic Opportunities. Retrieved from: [Link]

-

PubMed. (n.d.). Calcium mobilization and Na+/H+ antiport activation by endothelin in human skin fibroblasts. Retrieved from: [Link]

-

PubMed. (n.d.). Calcium mobilization in human platelets by receptor agonists and calcium-ATPase inhibitors. Retrieved from: [Link]

-

PubMed. (1997). Intracellular alkalinization mobilizes calcium from agonist-sensitive pools in rat lacrimal acinar cells. Retrieved from: [Link]

-

PMC. (n.d.). The orexin-1 receptor antagonist SB-334867 reduces motivation, but not inhibitory control, in a rat stop signal task. Retrieved from: [Link]

-

PMC. (n.d.). Effects of a newly developed potent orexin-2 receptor-selective antagonist, compound 1 m, on sleep/wakefulness states in mice. Retrieved from: [Link]

-

Wikipedia. (n.d.). Hypocretin (orexin) receptor 2. Retrieved from: [Link]

-

PMC. (n.d.). Orexin-1 Receptor Antagonist SB-334867 Enhances Formalin-Induced Nociceptive Behaviors in Adult Male Rats. Retrieved from: [Link]

-

PMC. (n.d.). SB-334867-A: the first selective orexin-1 receptor antagonist. Retrieved from: [Link]

-

PMC. (n.d.). The Orexin/Receptor System: Molecular Mechanism and Therapeutic Potential for Neurological Diseases. Retrieved from: [Link]

-

PMC. (n.d.). Hypocretins (Orexins) Regulate Serotonin Neurons in the Dorsal Raphe Nucleus by Excitatory Direct and Inhibitory Indirect Actions. Retrieved from: [Link]

Sources

- 1. The Orexin/Receptor System: Molecular Mechanism and Therapeutic Potential for Neurological Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Orexin Receptors: Pharmacology and Therapeutic Opportunities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Urotensin-II receptor - Wikipedia [en.wikipedia.org]

- 4. ahajournals.org [ahajournals.org]

- 5. Orexin receptor - Wikipedia [en.wikipedia.org]

- 6. Hypocretin (orexin) receptor 2 - Wikipedia [en.wikipedia.org]

- 7. Characterization of G Protein-coupled Receptors by a Fluorescence-based Calcium Mobilization Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 8. G protein-coupled receptors mobilize intracellular calcium via the Gs-βγ-PLCβ module [bonndoc.ulb.uni-bonn.de]

- 9. dda.creative-bioarray.com [dda.creative-bioarray.com]

- 10. docs.aatbio.com [docs.aatbio.com]

- 11. bio-protocol.org [bio-protocol.org]

- 12. Improvements in Live Cell Analysis of G Protein Coupled Receptors using Second Generation BD Calcium Assay Kits - PMC [pmc.ncbi.nlm.nih.gov]

- 13. news-medical.net [news-medical.net]

- 14. researchgate.net [researchgate.net]

- 15. PTGFR Gq Stable Cell Line Calcium Signaling Assay (CHO-K1) [discoverx.com]

- 16. bio-protocol.org [bio-protocol.org]

- 17. content.abcam.com [content.abcam.com]

Application Note: Optimized Preparation and Microinjection of SB-668875 (Selective OX2R Agonist)

Executive Summary & Mechanism of Action

SB-668875 is a potent, selective agonist of the Orexin 2 Receptor (OX2R) .[1] Unlike dual orexin receptor antagonists (DORAs) used for insomnia, OX2R agonists are critical tools for investigating the promotion of wakefulness, amelioration of narcolepsy type 1 symptoms, and modulation of metabolic rates [1].

Successful in vivo application of SB-668875 requires a rigorous vehicle formulation strategy. Because this compound is a lipophilic small molecule targeting central nervous system (CNS) receptors, the vehicle must balance solubility with biocompatibility . Improper formulation (e.g., high DMSO concentration) can cause neurotoxicity or precipitation within the microinjection needle, invalidating experimental data.

Mechanistic Pathway

SB-668875 binds selectively to OX2R, a G-protein coupled receptor (GPCR).[1] Activation triggers the Gq/phospholipase C (PLC) pathway and potentially Gi/o pathways, leading to neuronal depolarization and increased excitability in target regions such as the Lateral Hypothalamus (LH) or Locus Coeruleus (LC).

Figure 1: Signal transduction pathway of SB-668875 via OX2R activation leading to neuronal excitation.

Vehicle Formulation Strategy

The primary challenge with SB-series compounds in neuroscience is their hydrophobicity. While DMSO is an excellent solvent, concentrations >1% in the brain can be toxic. We utilize a Step-Down Dilution Method or a Cyclodextrin-Enhanced Carrier depending on the required final concentration.

Solvent Compatibility Table

| Solvent Component | Function | Max CNS Tolerance (Microinjection) | Notes |

| DMSO | Primary Solubilizer | < 1% (Ideal: < 0.5%) | High concentrations cause tissue lesioning. |

| aCSF | Physiological Carrier | 100% | Artificial Cerebrospinal Fluid; mimics brain environment. |

| HP-β-CD | Solubility Enhancer | 20% w/v | (2-Hydroxypropyl)-β-cyclodextrin; encapsulates lipophilic drugs. |

| Tween-80 | Surfactant | < 0.1% | Use only if absolutely necessary; can alter membrane fluidity. |

Protocol A: Preparation of SB-668875 Solution

Objective: Create a stable, particle-free solution for microinjection (typically 100 nL – 500 nL volumes).

Materials

-

SB-668875 (Solid powder)

-

Anhydrous DMSO (Sigma-Aldrich, Cell Culture Grade)

-

Artificial Cerebrospinal Fluid (aCSF), sterile filtered (0.22 µm)

-

(Optional) 20% w/v HP-β-CD in aCSF

-

Vortex mixer

-

Sonicator bath

Step-by-Step Methodology

Step 1: Stock Solution (10 mM)

-

Calculate the mass required for a 10 mM stock based on the molecular weight (MW) from the specific batch Certificate of Analysis (CoA).

-

Formula: Mass (mg) = [Concentration (mM) × Volume (mL) × MW ( g/mol )] / 1000.

-

-

Dissolve SB-668875 powder in 100% Anhydrous DMSO .

-

Vortex for 30 seconds. If particulates remain, sonicate for 5 minutes at room temperature.

-

Storage: Aliquot into light-protective tubes (5-10 µL each) and store at -80°C. Avoid repeated freeze-thaw cycles.

Step 2: Working Solution (Vehicle Formulation)

Choose the formulation based on your target concentration.

Option 1: Low Dose (Final DMSO < 0.5%) Best for concentrations < 10 µM.

-

Thaw one DMSO stock aliquot.

-

Dilute 1:2000 (or greater) directly into pre-warmed (37°C) aCSF .

-

Vortex immediately.

Option 2: High Dose / Low Solubility (Cyclodextrin Method) Best for concentrations > 10 µM or if precipitation is observed.

-

Prepare Vehicle Base: 20% (w/v) HP-β-CD dissolved in aCSF. Filter sterilize (0.22 µm).

-

Add calculated volume of DMSO Stock to the Vehicle Base.

-

Sonicate for 10 minutes at 37°C to allow encapsulation of the drug into the cyclodextrin cavity.

-

Final Verification: Inspect visually against a dark background. The solution must be crystal clear. Any turbidity will clog the micropipette.

Figure 2: Decision tree for vehicle formulation ensuring solubility and biocompatibility.

Protocol B: Microinjection Procedure

Objective: Deliver SB-668875 to the target brain region (e.g., Lateral Hypothalamus) without causing mechanical damage or volume overload.

Equipment Setup

-

Stereotaxic frame (e.g., Kopf Instruments)

-

Microinjection pump (e.g., WPI UltraMicroPump or Harvard Apparatus)

-

Glass micropipettes (pulled to 20-30 µm tip diameter)

-

Hamilton Syringe (1 µL or 5 µL)

Procedure

-

Pipette Loading (Back-filling):

-

Use a long, non-metallic needle (MicroFil) to load the pipette from the back.

-

Critical: Ensure NO air bubbles exist at the tip. Bubbles act as capacitors, absorbing pressure and causing erratic ejection.

-

-

Stereotaxic Alignment:

-

Anesthetize the animal (Isoflurane).

-

Level the skull (Bregma and Lambda within 0.05 mm DV).

-

Navigate to coordinates (e.g., Mouse LH: AP -1.3, ML ±1.1, DV -5.0). Verify coordinates with a brain atlas.

-

-

Injection Kinetics:

-

Lower the needle slowly (1 mm/min) to the target DV coordinate.

-

Wait: Let the tissue relax for 2-5 minutes before injecting.

-

Rate: Inject at 50–100 nL/min . Faster rates cause tissue tearing and backflow up the needle track.

-

Volume: Typical volume is 200–500 nL per side.

-

-

Post-Injection Diffusion:

-

Leave the needle in place for 5–10 minutes post-injection. This prevents the drug from being drawn back up the track (reflux) when the needle is retracted.

-

Retract slowly.

-

Validation & Quality Control

To ensure the "Self-Validating" nature of this protocol, include the following controls:

-

Vehicle Control Group: One cohort must receive the exact vehicle (e.g., aCSF + 0.5% DMSO) without SB-668875. This rules out solvent-induced behavioral changes.

-

Functional Verification (c-Fos): 90 minutes post-injection, perfuse a subset of animals. Perform immunohistochemistry for c-Fos (marker of neuronal activity).

-

Expectation: Significant increase in c-Fos positive nuclei in OX2R-expressing neurons in the SB-668875 group compared to Vehicle [2].

-

-

Exclusion Criteria: Any animal showing signs of needle track bleeding or infection upon histological review should be excluded from data analysis.

References

-

Nagahara, T., et al. (2015). Design and Synthesis of Non-Peptide, Selective Orexin 2 Receptor Agonists. Journal of Medicinal Chemistry.

-

Sasaki, K., et al. (2011). Pharmacological and anatomical characterization of the orexin-2 receptor. Proceedings of the National Academy of Sciences (PNAS).

-

Scammell, T. E., & Winrow, C. J. (2011). Orexin receptors: pharmacology and therapeutic opportunities. Annual Review of Pharmacology and Toxicology.

-

Harvard Apparatus. (n.d.). Guide to Stereotaxic Microinjection.

(Note: SB-668875 is a research compound. Always verify specific batch properties with the manufacturer's Certificate of Analysis.)

Sources

Elucidating the In Vivo Time Course of Dual Orexin Receptor Antagonists: A Methodological Guide

This document provides a detailed guide for researchers, scientists, and drug development professionals on characterizing the in vivo time course of effects for dual orexin receptor antagonists (DORAs). While the initial query specified SB-668875, publicly available data for this compound is limited. Therefore, this guide will use the well-characterized DORA, SB-649868 , as a primary exemplar to illustrate the principles and protocols applicable to this class of compounds.

Scientific Foundation: The Orexin System and Dual Antagonism

The orexin system, comprising neuropeptides orexin-A and orexin-B and their receptors OX1R and OX2R, is a central regulator of wakefulness.[1][2][3] Orexin neurons, located in the lateral hypothalamus, project throughout the brain to promote arousal by activating various wake-promoting nuclei.[1][4] Consequently, antagonism of orexin receptors presents a logical therapeutic strategy for insomnia.[2][5]

Dual orexin receptor antagonists (DORAs) block the activity of both orexin receptors, thereby suppressing the wake drive and facilitating the transition to and maintenance of sleep.[3] Understanding the pharmacokinetic (what the body does to the drug) and pharmacodynamic (what the drug does to the body) relationship over time is critical for optimizing the therapeutic profile of any new DORA.[6][7]